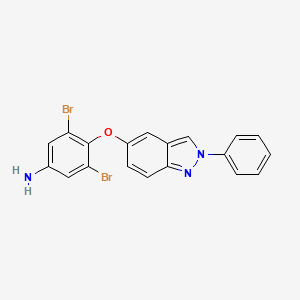
3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure with bromine atoms and an indazole moiety, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The bromination of the aromatic ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the coupling of the indazole derivative with aniline through an ether linkage, often facilitated by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the indazole ring or the aniline moiety.
Coupling Reactions: The aniline group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling: Potassium carbonate in dimethylformamide (DMF) or other polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atoms can yield a variety of substituted derivatives, while oxidation or reduction can lead to changes in the oxidation state of the indazole or aniline moieties.
科学研究应用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The bromine atoms may also play a role in enhancing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
1H-Indazole: A simpler indazole derivative with known biological activities.
2H-Indazole: Another indazole isomer with different reactivity and properties.
Bromoanilines: Compounds with bromine atoms on the aniline ring, used in various chemical applications.
Uniqueness
3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline is unique due to its combination of the indazole core with bromine atoms and an aniline group. This structure imparts specific chemical and biological properties that are not found in simpler indazole derivatives or bromoanilines .
属性
CAS 编号 |
918946-22-2 |
|---|---|
分子式 |
C19H13Br2N3O |
分子量 |
459.1 g/mol |
IUPAC 名称 |
3,5-dibromo-4-(2-phenylindazol-5-yl)oxyaniline |
InChI |
InChI=1S/C19H13Br2N3O/c20-16-9-13(22)10-17(21)19(16)25-15-6-7-18-12(8-15)11-24(23-18)14-4-2-1-3-5-14/h1-11H,22H2 |
InChI 键 |
PLZQWUKKMHHBED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC4=C(C=C(C=C4Br)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-3-methyl-4-((1S,3R,5S)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925581.png)


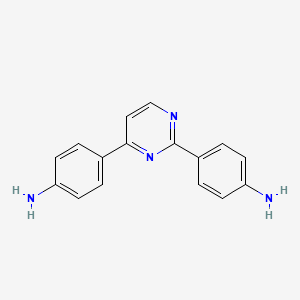
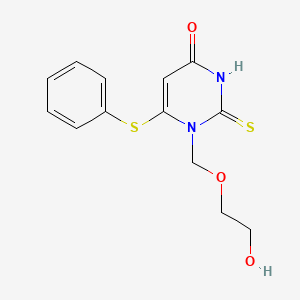
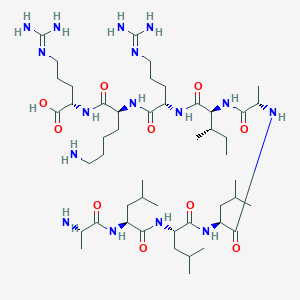

![Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12925632.png)

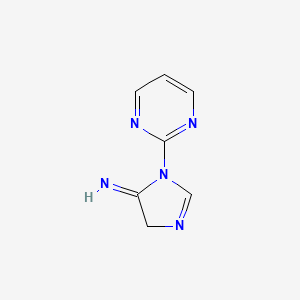

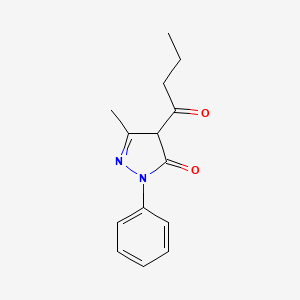
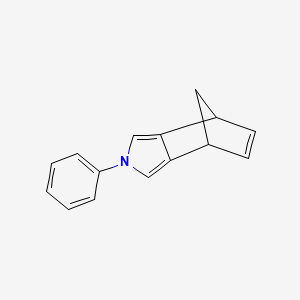
![2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925673.png)
